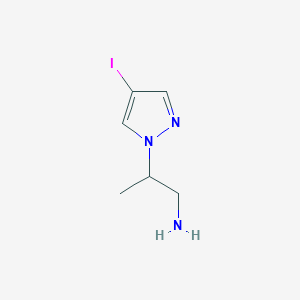

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine

Description

The chemical 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is classified as a pyrazole (B372694) derivative. evitachem.com The molecule's architecture consists of a five-membered pyrazole ring featuring an iodine atom at the 4-position and a propan-1-amine group attached to one of the ring's nitrogen atoms. evitachem.com This unique combination of a versatile heterocyclic core, a reactive functional group, and a synthetically useful halogen atom makes it a relevant subject for study in modern organic synthesis.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. proquest.com This structural motif is a cornerstone in medicinal chemistry and has attracted significant interest from researchers due to the wide range of biological and pharmacological activities its derivatives possess. proquest.comresearcher.lifeglobalresearchonline.net

Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, making them crucial scaffolds in drug discovery and development. researcher.life Researchers have developed pyrazole derivatives as lead compounds for various therapeutic targets. researcher.lifeglobalresearchonline.net Their applications span multiple fields:

Pharmaceuticals: Pyrazole derivatives are integral to the synthesis of novel therapeutic agents. nbinno.com They have shown potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic agents. researcher.lifeglobalresearchonline.netnbinno.com

Agrochemicals: In the agrochemical sector, these compounds are key intermediates for producing herbicides, insecticides, and fungicides. nbinno.comnumberanalytics.com

Materials Science: The distinct properties of pyrazole structures are utilized in the development of advanced functional materials, including polymers and organic light-emitting diodes (OLEDs). nbinno.com

| Application Area | Examples of Use |

| Pharmaceuticals | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer Agents researcher.lifenbinno.com |

| Agrochemicals | Herbicides, Insecticides, Fungicides nbinno.comnumberanalytics.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Polymers nbinno.com |

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. purkh.com This reactivity makes them exceptionally versatile building blocks in organic chemistry and crucial components in various industries. purkh.comamerigoscientific.com

The amine functional group is central to a wide array of chemical transformations and applications:

Organic Synthesis: Amines are excellent nucleophiles and participate in numerous reactions, such as nucleophilic substitution and acylation, to form new carbon-nitrogen bonds. amerigoscientific.comnumberanalytics.com They are key starting materials for the synthesis of a multitude of more complex molecules, including many heterocyclic compounds like pyridines and pyrroles. amerigoscientific.comijrpr.com Their ability to react with carbonyl compounds to form imines and enamines is a vital transformation in constructing molecular architectures. solubilityofthings.com

Materials Science: Amines are essential monomers and curing agents in the production of polymers like polyurethanes and polyamides (e.g., nylon). purkh.comamerigoscientific.comnumberanalytics.com They are also used in the synthesis of dyes, pigments, and coatings. purkh.comnumberanalytics.com Their unique electronic and optical properties make them suitable for applications in organic electronics and biomaterials. ijrpr.com

Industrial Applications: The versatility of amines extends to their use as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. amerigoscientific.comsolubilityofthings.com

| Role of Amines | Specific Application |

| Building Blocks | Synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds amerigoscientific.comijrpr.com |

| Reaction Intermediates | Nucleophilic substitution, acylation, imine formation amerigoscientific.comnumberanalytics.comsolubilityofthings.com |

| Polymer Chemistry | Monomers and curing agents for polyamides, polyimides, and polyurethanes purkh.comnumberanalytics.com |

| Materials Production | Synthesis of dyes, pigments, and functional materials purkh.comijrpr.com |

Iodinated heterocycles are organic compounds where an iodine atom is attached to a heterocyclic ring system. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of chemical reactions. This characteristic renders iodinated heterocycles highly valuable intermediates in advanced organic synthesis. mdpi.com

The primary utility of these compounds lies in their participation in transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to construct complex molecular frameworks from simpler precursors.

Key synthetic applications include:

Suzuki-Miyaura, Heck, and Sonogashira Reactions: Iodinated heterocycles are common substrates in these and other palladium-catalyzed coupling reactions. ingentaconnect.com These methods enable the attachment of various organic fragments to the heterocyclic core.

Copper-Mediated N-Arylation: Aromatic iodides are used in copper-catalyzed reactions to form new bonds between nitrogen and an aromatic ring, a crucial step in the synthesis of many biologically active compounds and materials. mdpi.com

Iodocyclization: Electrophilic iodine sources can be used to trigger the cyclization of acyclic starting materials, directly yielding iodine-containing heterocycles in a process that is both efficient and stereoselective. ingentaconnect.com

The ability to selectively introduce an iodine atom onto a heterocycle and subsequently replace it with a wide range of other functional groups provides a powerful and flexible strategy for molecular design and synthesis. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSNLWURZZUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine

Strategies for the Construction of the 4-Iodo-1H-Pyrazole Moiety

The formation of the 4-iodo-1H-pyrazole scaffold is a critical step that can be achieved through several synthetic routes. These methods primarily involve the direct iodination of a pre-formed pyrazole (B372694) ring or the cyclization of precursors that already contain the iodine atom.

Direct iodination of the pyrazole ring is a common and effective strategy due to the electron-rich nature of the pyrazole system, which makes it susceptible to electrophilic substitution. A variety of iodinating agents can be employed for this purpose.

Common reagents for the direct iodination of pyrazoles include:

Molecular Iodine (I₂) : Often used in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or ceric ammonium (B1175870) nitrate (B79036) (CAN) to generate a more electrophilic iodine species. nih.gov

N-Iodosuccinimide (NIS) : A mild and efficient source of electrophilic iodine that is widely used for the iodination of various aromatic and heterocyclic compounds, including pyrazoles. scholaris.ca

Iodine Monochloride (ICl) : A highly reactive iodinating agent that can effectively introduce iodine onto the pyrazole ring.

The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, the use of I₂ in the presence of a mild oxidant allows for controlled iodination, while more reactive reagents like ICl may be suitable for less reactive pyrazole derivatives.

Table 1: Conventional Iodination Reagents for Pyrazole Scaffolds

| Reagent | Oxidant/Co-reagent | Typical Conditions |

| Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724), room temperature |

| N-Iodosuccinimide (NIS) | - | Dichloromethane or Acetonitrile, room temperature |

| Iodine Monochloride (ICl) | - | Dichloromethane, 0 °C to room temperature |

| Iodine (I₂) / Silver Acetate (AgOAc) | - | Dichloromethane, mild conditions |

An alternative to direct iodination is the construction of the 4-iodopyrazole (B32481) ring through an electrophilic cyclization reaction. This approach involves the reaction of α,β-alkynic hydrazones with molecular iodine. nih.govacs.org The α,β-alkynic hydrazones are readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones. metu.edu.tr

The process can be summarized as follows:

Formation of α,β-alkynic hydrazone : A suitable hydrazine (B178648) is reacted with an α,β-alkynic aldehyde or ketone.

Iodocyclization : The resulting hydrazone is treated with molecular iodine in the presence of a mild base, such as sodium bicarbonate. This induces an electrophilic attack of iodine on the alkyne, followed by intramolecular cyclization to form the 4-iodopyrazole ring in good to high yields. acs.org

This method is advantageous as it allows for the formation of the iodinated pyrazole in a single, efficient step from readily available starting materials. The reaction is generally tolerant of a wide range of functional groups on both the hydrazine and the alkynic precursor. acs.org

Iodine can also serve as a mediator or catalyst in the synthesis of iodinated heterocycles. rsc.orgnih.gov These reactions often proceed through a cascade mechanism, where iodine initiates a series of transformations leading to the final product. For instance, iodine can promote cascade imination/halogenation/cyclization/ring contraction reactions to form functionalized pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. rsc.org

In the context of 4-iodopyrazole synthesis, an iodine-mediated approach could involve the in-situ generation of an iodinating species or the facilitation of a cyclization reaction. These methods are often characterized by their mild reaction conditions and high efficiency. rsc.org The use of iodine(V) reagents, such as Dess-Martin periodinane, can also mediate cascade cyclizations to form complex heterocyclic systems. nih.gov

The regioselectivity of pyrazole iodination is a critical aspect of the synthesis of 4-iodopyrazoles. The pyrazole ring has multiple positions that can potentially be halogenated (C3, C4, and C5). The C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. scholaris.ca

Several factors influence the regioselectivity of iodination:

Electronic Effects : Electron-donating groups on the pyrazole ring can enhance the nucleophilicity of the C4 position, further favoring iodination at this site. nih.gov

Reaction Conditions : The choice of iodinating agent and reaction conditions can significantly impact the regiochemical outcome. For example, treatment of 1-aryl-3-CF₃-pyrazoles with n-BuLi followed by quenching with iodine leads exclusively to the 5-iodo derivative, whereas CAN-mediated iodination with I₂ affords the 4-iodo isomer in a highly regioselective manner. nih.gov

Steric Hindrance : Bulky substituents at the C3 or C5 positions can sterically hinder electrophilic attack at these positions, thereby favoring iodination at the less hindered C4 position.

By carefully controlling these factors, it is possible to achieve highly regioselective iodination at the C4 position of the pyrazole ring, which is essential for the synthesis of the target compound.

Synthesis of the Propan-1-amine Side Chain and its Attachment to the Pyrazole Nucleus

Once the 4-iodo-1H-pyrazole core is synthesized, the next step is the introduction of the 2-(propan-1-amine) side chain at the N1 position of the pyrazole ring. This is typically achieved through an N-alkylation reaction.

A plausible synthetic strategy involves the reaction of 4-iodo-1H-pyrazole with a suitable electrophile containing the protected aminopropyl group. For instance, reacting 4-iodo-1H-pyrazole with a protected 1-amino-2-halopropane (e.g., N-Boc-1-amino-2-bromopropane) in the presence of a base would yield the N-alkylated pyrazole. Subsequent deprotection of the amine would afford the final product.

Primary amines are a fundamental class of organic compounds, and numerous methods have been developed for their synthesis. thieme-connect.com These methods can be broadly categorized as follows:

Reductive Amination : This is one of the most versatile methods for synthesizing primary amines. It involves the reaction of an aldehyde or ketone with ammonia (B1221849) in the presence of a reducing agent. libretexts.orgnih.gov The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

Reduction of Nitrogen-Containing Functional Groups :

Nitriles : The reduction of nitriles with reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation yields primary amines.

Amides : Primary amides can be reduced to primary amines using strong reducing agents such as LiAlH₄.

Azides : Alkyl azides, which can be prepared from the reaction of alkyl halides with sodium azide, are readily reduced to primary amines by LiAlH₄ or catalytic hydrogenation. This is a key step in the Gabriel synthesis. libretexts.org

Gabriel Synthesis : This method provides a reliable route to primary amines, avoiding the over-alkylation often seen in the direct alkylation of ammonia. It involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the primary amine. youtube.com

Table 2: Common Methods for Primary Amine Synthesis

| Method | Starting Material | Reagents | Product |

| Reductive Amination | Aldehyde/Ketone | NH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Primary Amine |

| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Amide Reduction | Primary Amide | LiAlH₄ | Primary Amine |

| Azide Reduction | Alkyl Azide | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, then H₂NNH₂ or H₃O⁺ | Primary Amine |

The attachment of the propan-1-amine side chain to the pyrazole nucleus is typically achieved via N-alkylation of the 4-iodopyrazole. This can be accomplished by reacting the pyrazole with a suitable alkylating agent, such as 1-bromo-2-aminopropane (or a protected version thereof), in the presence of a base. mdpi.comsemanticscholar.org

N-Alkylation Strategies for Pyrazole Derivatives with Amine-Containing Chains

The introduction of an amine-containing side chain onto the pyrazole nitrogen, a key step in forming the target molecule, is typically achieved through N-alkylation. This reaction, however, presents a significant challenge for unsymmetrical pyrazoles due to the potential for forming two different regioisomers (N1 and N2 alkylation). The regioselectivity of this process is influenced by factors such as the nature of the substituent on the pyrazole ring, the alkylating agent, the reaction conditions, and the catalyst employed. researchgate.netsemanticscholar.org

Various methods have been developed to control the regioselectivity of pyrazole N-alkylation. Basic conditions, often using bases like K2CO3, are common for deprotonating the pyrazole N-H, followed by reaction with an electrophile. semanticscholar.org For the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, a suitable electrophile would be a protected 2-halopropan-1-amine or a related precursor.

Recent advancements have explored both acid-catalyzed and catalyst-free approaches. A Brønsted acid-catalyzed method using trichloroacetimidate electrophiles provides an alternative to methods requiring strong bases or high temperatures. semanticscholar.org In unsymmetrical pyrazoles, this reaction's outcome is primarily controlled by sterics, favoring the less hindered nitrogen. semanticscholar.org Furthermore, catalyst-free Michael addition reactions have been shown to achieve high yields and excellent regioselectivity for N1-alkylation of 1H-pyrazoles, offering a direct route to di-, tri-, and tetra-substituted pyrazoles. researchgate.net

The table below summarizes various approaches to N-alkylation of pyrazoles.

| Alkylation Method | Catalyst/Reagent | Key Features |

| Base-Mediated | K2CO3, Cs2CO3, NaH | Traditional method; regioselectivity can be an issue. |

| Acid-Catalyzed | Brønsted Acid (e.g., TfOH) | Uses trichloroacetimidate electrophiles; regioselectivity is sterically controlled. semanticscholar.org |

| Catalyst-Free Michael Addition | None | High yield and excellent N1-regioselectivity for specific substrates. researchgate.net |

| Basic Modified Molecular Sieves | (Cs)Al-SBA-15 or DEAPTS/MCM-41 | Heterogeneous catalysts for reactions with alkyl bromides. researchgate.net |

Stereoselective Synthesis of this compound

The target compound, this compound, possesses a chiral center at the C2 position of the propan-1-amine chain. Consequently, its synthesis requires stereoselective methods to produce a single enantiomer, which is crucial as different enantiomers of a molecule often exhibit distinct biological activities. nih.gov

Asymmetric Synthetic Routes to Chiral Pyrazole Derivatives

The asymmetric synthesis of chiral pyrazole derivatives is a field of significant research. nih.gov One prominent strategy involves the use of chiral auxiliaries. rsc.org For instance, tert-butanesulfinamide has been successfully employed as a chiral auxiliary to synthesize novel chiral pyrazole derivatives. rsc.org The key steps in this approach include the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral sulfinylimine, followed by a stereoselective addition reaction and subsequent cyclization to form the pyrazole ring. rsc.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrazole-containing compounds. Bifunctional thiourea and squaramide catalysts have been used in asymmetric 1,6-addition reactions and domino reactions to construct chiral pyrazole derivatives with high enantioselectivities. uva.esrsc.org Additionally, chiral phosphoric acids have been utilized to catalyze Mannich reactions for the synergistic installation of a chiral axis and a quaternary stereocenter in indole-pyrazole derivatives. rsc.org

Stereoselective Methodologies for Amino Alcohol and Amine Synthesis

More direct approaches include the Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org Another powerful and widely used method is based on the tert-butanesulfinamide chiral auxiliary developed by the Ellman lab. yale.edu This versatile reagent can be used to prepare a wide variety of chiral amines through the diastereoselective addition of organometallic reagents to N-sulfinyl imines or the diastereoselective reduction of N-sulfinyl ketimines. yale.eduresearchgate.net

Recent innovations include copper hydride-catalyzed reductive relay hydroamination, which allows for the installation of a distal amino group and the creation of a remote chiral center in a single step with high regio- and enantioselectivity. nih.gov Electrocatalytic methods have also been developed for the stereoselective synthesis of amino alcohols via decarboxylative transformations. nih.gov

Control of Stereochemistry at the Propan-1-amine Chiral Center

For the specific synthesis of this compound, controlling the stereochemistry at the propan-1-amine chiral center is paramount. A highly effective and practical approach involves the use of N-tert-butanesulfinamide. researchgate.net This strategy would likely proceed via the following steps:

Synthesis of a 1-(4-iodo-1H-pyrazol-1-yl)propan-2-one intermediate.

Condensation of this ketone with a chiral N-tert-butanesulfinamide (either (R) or (S) enantiomer) under dehydrating conditions to form the corresponding N-tert-butanesulfinyl ketimine.

Diastereoselective reduction of the ketimine. The choice of reducing agent is crucial for achieving high diastereoselectivity.

Acidic removal of the sulfinyl group to yield the desired chiral amine.

The table below presents data on the diastereoselective reduction of N-tert-butanesulfinyl ketimines, which is a key step in controlling the stereochemistry.

| Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |

| L-selectride® | >95:5 | researchgate.net |

| Super-hydride® | >95:5 | researchgate.net |

This methodology is attractive as it provides excellent yields and diastereoselectivities, and the resulting chiral amines are valuable building blocks. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing importance, aiming to develop more sustainable and environmentally benign processes. nih.govbenthamdirect.com These principles focus on atom economy, waste reduction, and the use of less hazardous reagents and solvents. acs.org

Several green strategies are applicable to the synthesis of the target molecule:

Multicomponent Reactions (MCRs) : MCRs are one-pot reactions that combine multiple starting materials to form a complex product, thereby reducing the number of steps, solvent usage, and waste generation. nih.gov

Use of Green Solvents : Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a key aspect of green chemistry. nih.govnih.gov

Alternative Energy Sources : Microwave and ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. benthamdirect.comnih.gov

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and can sometimes enhance reaction rates and selectivity. tandfonline.com

Use of Recyclable Catalysts : Employing heterogeneous or recyclable catalysts simplifies product purification and reduces waste. nih.gov

The table below highlights some green synthetic strategies for pyrazole derivatives.

| Green Strategy | Description | Advantages |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High atom and step economy, reduced waste. nih.gov |

| Microwave/Ultrasound Assistance | Use of alternative energy sources to drive reactions. | Faster reaction times, higher yields, milder conditions. benthamdirect.comnih.gov |

| Green Solvents (e.g., Water, Ethanol) | Replacement of hazardous organic solvents. | Reduced environmental impact and toxicity. nih.govnih.gov |

| Solvent-Free Conditions | Reactions conducted in the absence of a solvent. | Reduced waste, often faster reactions, easier separation. tandfonline.com |

By integrating these principles, the synthesis of this compound can be designed to be more efficient and sustainable.

Theoretical and Computational Studies on 2 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of a molecule. For 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine, these calculations would predict its three-dimensional structure by determining the most stable arrangement of its atoms. This involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Furthermore, these calculations would elucidate the electronic structure. Key parameters derived would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energetic Landscapes

The propanamine side chain attached to the pyrazole (B372694) ring introduces rotational flexibility, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis is the systematic study of these different conformers and their relative energies.

By systematically rotating the single bonds (e.g., the C-C and C-N bonds of the side chain), a potential energy surface or energetic landscape would be constructed. This map identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is vital for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn influences its biological activity and physical properties. The results would typically be presented as a table of relative energies for the most stable conformers.

Prediction of Reactivity and Mechanistic Pathways

The electronic structure data obtained from quantum chemical calculations allows for the prediction of the molecule's reactivity. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index would be calculated. These indices provide a quantitative measure of the molecule's resistance to change in its electron distribution and its tendency to accept or donate electrons.

Local reactivity can be predicted using Fukui functions or by analyzing the regions of highest and lowest electron density on the MEP map. This helps identify which specific atoms in the molecule are most likely to participate in a chemical reaction. For a given reaction, computational methods can be used to model the entire mechanistic pathway, calculating the structures and energies of reactants, transition states, intermediates, and products. This provides a detailed, step-by-step understanding of how a reaction occurs and allows for the determination of the reaction's feasibility and kinetics.

Molecular Dynamics Simulations and Force Field Parameterization

To study the behavior of this compound in a biological environment, such as in water or near a protein, Molecular Dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time based on the forces between them.

A critical prerequisite for an accurate MD simulation is a well-defined force field, which is a set of parameters describing the potential energy of the system. For a novel molecule like this one, a specific force field would need to be developed or parameterized. This process involves using quantum mechanical data to derive parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic forces). Once parameterized, MD simulations can provide insights into the molecule's dynamic behavior, its conformational flexibility in solution, and its interactions with its environment, such as the formation of hydrogen bonds with water molecules.

Coordination Chemistry of 2 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine

Pyrazole (B372694) as a Ligand Motif in Transition Metal Complexes

While pyrazole and its derivatives are extensively studied as ligands in transition metal chemistry, no literature specifically discusses the role of the 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine scaffold in complex formation. The general principles of pyrazole coordination, involving the lone pair of electrons on the sp2-hybridized nitrogen atom, are well-established. However, the specific electronic and steric effects of the 4-iodo and the 1-propan-1-amine substituents on the pyrazole ring's coordinating properties have not been documented.

Role of the Pendant Amine Functionality as a Coordination Site

In ligands featuring both pyrazole and amine functionalities, the pendant amine can act as a secondary coordination site, leading to chelation. This typically enhances the stability of the resulting metal complexes. However, no studies have been published that investigate the coordinating behavior of the propan-1-amine group in this compound.

Design and Synthesis of Metal Complexes Incorporating this compound as a Ligand

There are no available research articles, patents, or reports detailing the design or synthesis of any metal complexes with this compound as a ligand.

Principles of Ligand Design for Tailored Coordination Geometries

The principles of ligand design for achieving specific coordination geometries are a fundamental aspect of coordination chemistry. These principles involve considerations of ligand bite angle, steric hindrance, and electronic properties. However, the application of these principles to this compound has not been explored in any published work.

Spectroscopic and Structural Characterization of Coordination Compounds

As no coordination compounds of this compound have been synthesized or reported, there is no spectroscopic or structural data (such as X-ray crystallography, NMR, IR, or UV-Vis spectroscopy) to present.

Catalytic Applications Involving 2 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine Derived Ligands

Utilization of Pyrazole-Based Ligands in Homogeneous Catalysis

Pyrazole-based ligands have become mainstays in the field of homogeneous catalysis due to their remarkable versatility and tunable nature. nih.gov Their flexible design, often achieved through straightforward synthesis of the pyrazole (B372694) ring, allows for the creation of a wide array of molecular architectures. nih.gov A key feature of many pyrazole ligands is the presence of a proton-responsive N-H group, which can engage in metal-ligand cooperation. nih.gov This cooperative action, where both the metal center and the ligand participate in substrate activation, is a cornerstone of their catalytic efficacy. nih.gov

Ligands derived from 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine function as bidentate N,N-donors, forming stable chelate rings with transition metals. This chelation is a crucial strategy for ensuring the coordination of the pyrazole moiety and enabling cooperative reactivity. nih.gov The combination of the pyrazole nucleus and the amine side chain allows these ligands to create a well-defined coordination sphere around a metal center, influencing both its reactivity and selectivity.

Influence of Chiral Amine Moieties on Asymmetric Catalysis

The incorporation of a chiral center is fundamental to the design of catalysts for asymmetric synthesis. In ligands derived from this compound, the stereocenter is located at the C2 position of the propan-1-amine backbone. This chiral amine moiety is pivotal for inducing enantioselectivity in catalytic reactions. rsc.orgresearchgate.net

When coordinated to a metal, the chiral ligand creates a dissymmetric environment that forces the substrate to approach in a specific orientation. This steric and electronic control dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. acs.orgmdpi.com The development of chiral tridentate and bidentate ligands has become increasingly important in asymmetric hydrogenation and related transformations. acs.org The effectiveness of the stereochemical transfer from the ligand to the product is a critical measure of a catalyst's performance, and ligands based on chiral amines have proven to be highly successful in this regard. researchgate.net

Development of Transition-Metal Catalysts Featuring this compound Derived Complexes

A broad range of transition metals can be complexed with pyrazole-amine ligands to generate active catalysts. Ruthenium, in particular, has been extensively used to form complexes for transfer hydrogenation. scholaris.canih.gov For instance, ruthenium(II) complexes bearing chiral pyrazolyl-pyridyl-oxazolinyl NNN ligands have been synthesized and demonstrated to be efficient catalysts for the asymmetric transfer hydrogenation of ketones. nih.gov

Similarly, complexes of first-row transition metals like manganese, iron, and nickel are gaining interest due to their abundance and lower cost. rsc.orgrsc.org Manganese catalysts coordinated to pyrazole ligands have been developed for transfer hydrogenation, showcasing excellent functional group tolerance. rsc.org Iron(II) and nickel(II) complexes chelated by pyrazole-pyridine ligands have also been systematically studied as catalysts for the transfer hydrogenation of a variety of ketones. rsc.org It is anticipated that ligands derived from this compound would readily form stable and catalytically active complexes with these and other transition metals, with the iodo-substituent on the pyrazole ring offering a potential handle for further modification or electronic tuning of the catalyst.

Specific Catalytic Transformations Mediated by These Complexes

Complexes featuring pyrazole-based ligands have shown significant activity in important reduction reactions, most notably transfer hydrogenation and hydrosilylation.

Transfer Hydrogenation: This reaction, which typically uses affordable and safe hydrogen donors like 2-propanol, is a powerful method for the reduction of ketones, imines, and other unsaturated compounds. rsc.orgresearchgate.net Ruthenium complexes bearing pyrazole-containing ligands are particularly effective, with some exhibiting exceptionally high catalytic activity, reaching turnover frequencies (TOFs) up to 720,000 h⁻¹ for ketone reduction. acs.org The presence of an N-H functionality on the pyrazole ring has been shown to have a remarkable accelerating effect on the reaction rate. acs.org Iron and nickel complexes are also viable catalysts, and their activity is influenced by both the metal and the specific structure of the pyrazole-containing ligand. rsc.org

Below is a table summarizing the catalytic performance of representative iron and nickel pyrazole-pyridine complexes in the transfer hydrogenation of acetophenone.

| Complex | Metal | Ligand | Observed Rate Constant (kobs, s-1) | Reference |

|---|---|---|---|---|

| [Ni(L1)Br2] | Nickel(II) | 2-pyrazolyl(methyl)pyridine | 1.1 x 10-5 | rsc.org |

| [Fe(L1)Br2] | Iron(II) | 2-pyrazolyl(methyl)pyridine | 3.2 x 10-5 | rsc.org |

| [Ni(L2)Cl2] | Nickel(II) | 2,6-bis(pyrazolylmethyl)pyridine | 4.3 x 10-5 | rsc.org |

| [Fe(L3)Cl2] | Iron(II) | 2,6-bis(pyrazolyl)pyridine | 1.1 x 10-5 | rsc.org |

Hydrosilylation: This reaction involves the addition of a Si-H bond across an unsaturated bond, such as a carbonyl group. It serves as a mild and efficient method for preparing silyl (B83357) ethers, which can then be easily converted to alcohols. Zinc complexes derived from pyrazole-based ligands have proven to be effective catalysts for the hydrosilylation of carbonyl compounds. scholaris.ca The methodology is tolerant of other functional groups, such as carbon-carbon double bonds, enabling the selective synthesis of allylic alcohols from α,β-unsaturated aldehydes and ketones. scholaris.ca

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new ones. For transfer hydrogenation reactions catalyzed by pyrazole-ligated complexes, a common mechanistic feature is the concept of a metal-ligand bifunctional catalyst. diva-portal.org

In this model, the catalytic cycle is initiated by the formation of an active metal-hydride species. diva-portal.org This occurs through the deprotonation of the hydrogen donor (e.g., 2-propanol) in a process where the pyrazole N-H group can act as a proton acceptor or shuttle. The substrate (e.g., a ketone) then coordinates to the metal center. The reduction step is believed to proceed via a concerted, outer-sphere mechanism involving a six-membered transition state, where the hydride is transferred from the metal and a proton is transferred from the protonated ligand to the carbonyl group. diva-portal.org This simultaneous transfer avoids the formation of high-energy charged intermediates. DFT and solid-angle calculations have been used to rationalize kinetic data and suggest that both steric and electronic effects of the ligands are significant factors in determining catalyst reactivity. rsc.org

Future Research Directions and Synthetic Innovations for 2 4 Iodo 1h Pyrazol 1 Yl Propan 1 Amine

Exploration of Novel Synthetic Routes and Enabling Methodologies

The development of efficient, sustainable, and versatile synthetic routes is paramount for the exploration of 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine and its derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses towards more innovative and streamlined approaches.

One-Pot and Multicomponent Reactions: Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single operation. researchgate.netnih.gov A promising future direction would be the development of a three-component reaction involving a hydrazine (B178648) derivative, a β-dicarbonyl compound (or a synthetic equivalent to form the pyrazole (B372694) core), and a chiral amine building block. nih.gov Catalyst-free methodologies, perhaps utilizing green solvents like ethylene (B1197577) glycol, could further enhance the environmental friendliness of such syntheses. ias.ac.in

Advanced Halogenation and Functionalization: The synthesis of the 4-iodopyrazole (B32481) core is a critical step. While established methods exist, research into novel, milder, and more selective iodination reagents and conditions is an ongoing field. organic-chemistry.orgnih.gov Furthermore, the iodo-substituent serves as a versatile handle for post-synthetic modifications. Future work could explore various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of functional groups at the 4-position of the pyrazole ring, thereby creating a library of diverse analogues. nih.govnih.gov

Enantioselective Synthesis of the Side Chain: The chiral propan-1-amine side chain is a key feature of the target molecule. Future synthetic strategies will likely focus on asymmetric methods to ensure high enantiopurity. This could involve the use of chiral catalysts, such as those based on transition metals with chiral ligands, for reactions like asymmetric hydrogenation or reductive amination. acs.org Biocatalytic approaches, employing enzymes like amine transaminases, are also gaining traction as powerful tools for the synthesis of chiral amines under mild and sustainable conditions. acs.orgnih.gov These enzymatic cascades can offer high stereoselectivity, reducing the need for complex purification steps. acs.org

A summary of potential innovative synthetic approaches is presented in Table 1.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the target molecule. nih.gov | Increased efficiency, reduced waste, rapid generation of molecular diversity. |

| Green Chemistry Protocols | Utilizing environmentally benign solvents (e.g., water, ethylene glycol) and catalyst-free conditions. ias.ac.in | Reduced environmental impact, improved safety, potential for cost savings. |

| Late-Stage C-H Functionalization | Directly modifying the pyrazole ring after its formation to introduce the iodo-group or other functionalities. | Greater synthetic flexibility, access to analogues not available through traditional routes. |

| Asymmetric Biocatalysis | Employing enzymes (e.g., transaminases) to install the chiral amine center with high enantioselectivity. nih.gov | High stereocontrol, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Performing reactions in continuous flow reactors rather than batch flasks. | Enhanced safety, better control over reaction parameters, potential for scalability. |

Advancements in Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structure, purity, and properties of this compound requires a suite of advanced analytical techniques. While standard methods like NMR and mass spectrometry are indispensable, future research will benefit from the application of more sophisticated and specialized analytical tools. slideshare.netijtsrd.comnumberanalytics.com

High-Resolution Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound with high accuracy. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the atoms, and establishing the regiochemistry of the pyrazole ring. acs.org For metal complexes, specialized NMR techniques like ¹¹³Cd or ¹⁹⁵Pt NMR could be employed to probe the coordination environment of the metal center in solution. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. nih.gov Obtaining a crystal structure of this compound or its derivatives would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is also paramount for characterizing the precise geometry of any metal complexes formed. nih.govnih.gov

Chiral Analysis: To confirm the enantiomeric purity of the compound, chiral analytical techniques are necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for separating and quantifying enantiomers.

A summary of key analytical techniques for characterization is provided in Table 2.

| Analytical Technique | Information Provided | Importance for Research |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry. acs.org | Essential for routine characterization and structural confirmation of new derivatives. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. slideshare.net | Confirms the identity of the synthesized compound and its fragments. |

| X-ray Crystallography | Precise 3D molecular structure, including bond lengths and angles. nih.gov | Unambiguously determines the absolute and relative stereochemistry and solid-state packing. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. researchgate.net | Confirms the successful incorporation of key chemical moieties. |

| Chiral HPLC | Enantiomeric purity and separation of stereoisomers. | Crucial for verifying the success of asymmetric synthesis methods. |

| Computational Modeling (e.g., DFT) | Prediction of spectroscopic data, reaction energies, and molecular geometries. numberanalytics.com | Complements experimental data and aids in the interpretation of results. |

Investigation of Diverse Metal Complexes and Emerging Coordination Modes

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to metal ions in various ways. nih.govresearchgate.net The presence of both a pyrazole ring and a primary amine in this compound makes it a potentially versatile ligand for a wide range of metal ions.

Bidentate and Polydentate Ligation: The compound can act as a bidentate ligand, coordinating to a metal center through the N2 atom of the pyrazole ring and the nitrogen atom of the propan-1-amine side chain, forming a stable chelate ring. researchgate.net The flexibility of the side chain could allow for the formation of complexes with various bite angles, accommodating different metal ion geometries. Furthermore, under certain conditions, the pyrazole N1-H could be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov

Influence of Substituents: The iodo-substituent at the C4 position could influence the electronic properties of the pyrazole ring, potentially modulating the donor strength of the nitrogen atoms. It might also participate in secondary interactions, such as halogen bonding, within the crystal lattice of metal complexes. The chiral center in the propan-1-amine side chain offers the exciting possibility of creating chiral metal complexes, which are of significant interest for applications in asymmetric catalysis.

Exploring a Range of Metal Ions: Future research should investigate the coordination of this ligand with a broad spectrum of transition metals (e.g., Cu, Pd, Pt, Ni, Co, Zn, Ru, Rh) as well as main group metals. nih.govresearchgate.netnih.gov This exploration could reveal unique coordination geometries and electronic properties. The synthesis and characterization of these novel metal complexes will be a rich area of study, potentially leading to materials with interesting magnetic, optical, or catalytic properties. bohrium.com

| Metal Ion Family | Potential Coordination Geometries | Possible Applications of Complexes |

| Late Transition Metals (e.g., Pd, Pt, Cu) | Square planar, tetrahedral, octahedral. nih.govresearchgate.net | Homogeneous catalysis, materials science. |

| First-Row Transition Metals (e.g., Fe, Co, Ni) | Tetrahedral, octahedral. nih.gov | Bioinorganic modeling, magnetic materials. |

| Early Transition Metals (e.g., Ti, Zr) | Higher coordination numbers. | Polymerization catalysis. |

| Lanthanides (e.g., Eu, Tb) | High coordination numbers (7-9). | Luminescent materials, sensors. |

Expansion of Catalytic Applications and Design of Next-Generation Catalysts

Metal complexes derived from pyrazole-based ligands have found extensive use as catalysts in a variety of organic transformations. bohrium.commdpi.com The unique structural features of this compound make it an attractive scaffold for the design of new and improved catalysts.

Asymmetric Catalysis: The most significant potential application lies in asymmetric catalysis, where the chirality of the ligand is transferred to the products of a chemical reaction. Chiral metal complexes of this ligand could be screened as catalysts for a range of enantioselective transformations, including:

Asymmetric Hydrogenation: Reducing prochiral olefins or ketones to chiral alkanes or alcohols. acs.org

Asymmetric C-C Bond Formation: Reactions like Michael additions or aldol (B89426) reactions.

Asymmetric Oxidation: For example, the epoxidation of alkenes.

Cross-Coupling Reactions: Palladium complexes are workhorses in modern organic synthesis, particularly for cross-coupling reactions. A palladium complex of this compound could be a highly effective catalyst for reactions such as Suzuki, Heck, and Sonogashira couplings, with the ligand potentially offering enhanced stability and activity. The pyrazole scaffold is known to be a component in inhibitors of certain protein kinases, suggesting its utility in designing targeted therapeutic agents. nih.gov

Design of Next-Generation Catalysts: Future research can focus on systematically modifying the ligand structure to fine-tune the catalyst's performance. For instance, the substituent at the 4-position (currently iodine) could be varied to alter the electronic properties of the catalyst. The amine group could be functionalized to create multidentate ligands with different steric and electronic profiles. Immobilizing the catalyst on a solid support is another promising avenue, which would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com The design of such next-generation catalysts, based on the this compound scaffold, holds considerable promise for advancing the field of catalysis. researchgate.netmdpi.com

Q & A

Q. Table 1: Synthetic Methods for Pyrazole Derivatives

| Method | Key Conditions | Yield | Reference |

|---|---|---|---|

| Ullmann Coupling | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |

| Mannich Reaction | Morpholine, formaldehyde, reflux | N/A | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | ~50%* | |

| *Hypothetical example based on similar protocols. |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Core Techniques :

- ¹H/¹³C NMR : Assign peaks using δ values (e.g., pyrazole protons at ~7.5–8.5 ppm; amine protons at ~1.5–2.5 ppm) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ for C₆H₁₁IN₃ expected at ~244.0) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., pyrazole ring planarity and iodine positioning) .

Q. Advanced Methods :

- Multiwfn Wavefunction Analysis : Quantify electron density topology (e.g., Laplacian at bond critical points) to validate bonding .

- Infrared Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and pyrazole ring vibrations .

Basic: What are the potential applications of this compound in medicinal chemistry?

Pyrazole amines are explored as:

- Antimicrobial Agents : Structural analogs (e.g., 4-arylpyrimidin-2-amines) inhibit bacterial growth via enzyme targeting .

- CNS Modulators : Derivatives like SR141716 (a cannabinoid receptor antagonist) suggest potential in neuropharmacology .

- Kinase Inhibitors : Pyrazole cores are common in ATP-competitive inhibitors (e.g., imidazopyridine derivatives) .

Advanced: How can computational tools like Multiwfn and NCI analysis resolve noncovalent interactions in this compound?

- Multiwfn : Calculate electron localization function (ELF) to map hydrogen bonds (e.g., amine-pyrazole interactions) and steric clashes .

- Noncovalent Interaction (NCI) Analysis : Visualize van der Waals and π-stacking forces using reduced density gradient (RDG) isosurfaces .

Example Workflow :

Optimize geometry at the B3LYP/6-31G* level.

Generate wavefunction files (e.g., .wfn).

Use Multiwfn to plot RDG vs. sign(λ₂)ρ for NCI regions .

Advanced: How to address contradictions in synthetic yields or spectral data across studies?

Case Study : A 17.9% yield in vs. higher yields in analogous reactions.

- Root Causes :

- Catalyst poisoning by iodide byproducts.

- Competing side reactions (e.g., dehalogenation).

- Resolution Strategies :

- Monitor reaction progress via TLC or LC-MS.

- Use scavengers (e.g., activated charcoal) to remove impurities.

- Validate spectral assignments with 2D NMR (COSY, HSQC) .

Advanced: What methodologies enable enantioselective synthesis of chiral derivatives?

- Chiral Chromatography : Use CHIRALPAK® columns with hexane/ethanol gradients .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings .

- Dynamic Resolution : Combine kinetic resolution with enzymatic catalysts (e.g., lipases) .

Advanced: How to design derivatives for enhanced biological activity?

Q. Strategies :

Q. Table 2: SAR Trends in Pyrazole Amines

| Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| N1 | Aryl substitution | ↑ Receptor affinity | |

| C4 | Iodo → Methyl | ↓ Toxicity, ↑ solubility |

Advanced: How to assess the compound’s stability under varying conditions?

- Forced Degradation Studies :

- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds .

Advanced: What crystallographic challenges arise with iodine-containing pyrazoles?

- Heavy Atom Effects : Iodine’s high electron density complicates X-ray data collection.

- Mitigation : Use synchrotron radiation or longer exposure times .

- Refinement : Apply anisotropic displacement parameters for iodine atoms .

Advanced: How to integrate this compound into metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.